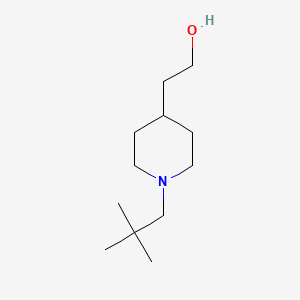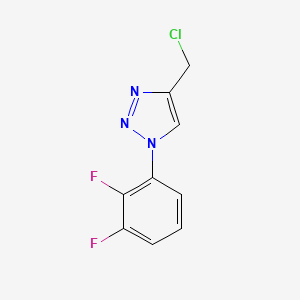
4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
“4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” is a chemical compound with the molecular formula C9H6ClF2N3 . It is related to other compounds such as “5-(Chloromethyl)-3-(2,3-difluorophenyl)-1,2,4-oxadiazole” and “4-Chloromethyl-2-(2,3-difluorophenyl)-5-methyloxazole” which are used in various applications .
Molecular Structure Analysis
The molecular structure of “4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” consists of a triazole ring attached to a 2,3-difluorophenyl group and a chloromethyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole” include a molecular weight of 229.61 g/mol . Other properties such as melting point, boiling point, solubility, and stability are not specified in the search results.Applications De Recherche Scientifique
Synthesis of Energetic Salts and Materials
Triazole derivatives, similar to "4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole," have been utilized in the synthesis of energetic salts. For instance, triazolyl-functionalized monocationic and diquaternary salts were prepared through reactions involving chloromethyl triazole derivatives. These compounds exhibited good thermal stability and relatively high density, indicating their potential application in energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Structure Analysis
The molecular structure and interactions of triazole derivatives, including those similar to the compound , have been extensively studied. For example, crystal structure analysis of triazole compounds has provided insights into the dihedral angles, molecular configuration, and hydrogen bonding interactions (Chen, Wang, Shen, Ren, & Chen, 2011). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds.
Antifungal and Antibacterial Properties
Some triazole derivatives exhibit significant antifungal and antibacterial activities. A study on novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines, derived from similar triazole precursors, demonstrated high antibacterial, antifungal, and anti-inflammatory activities, suggesting their potential as pharmaceutical agents (El-Reedy & Soliman, 2020).
Corrosion Inhibition
The triazole ring system, characteristic of "4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole," has been identified in compounds that serve as corrosion inhibitors for metals in acidic media. This application is crucial for extending the lifespan of metals used in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Drug Synthesis and Genotoxicity Studies
Triazole derivatives are pivotal intermediates in the synthesis of various pharmaceuticals, including antifungal drugs like fluconazole. Research into the genotoxic impurities of fluconazole has led to the development of analytical methods for their quantification, highlighting the role of triazole derivatives in ensuring drug safety and efficacy (Devanna & Reddy, 2016).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2,3-difluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKQMLVQLEUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2,3-difluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)

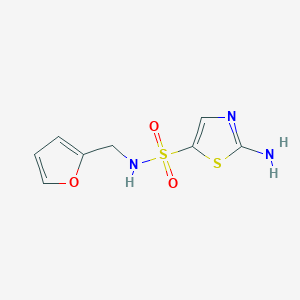
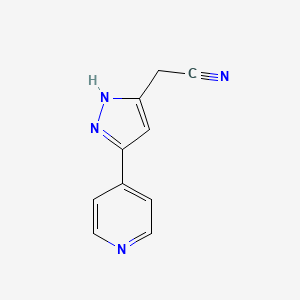
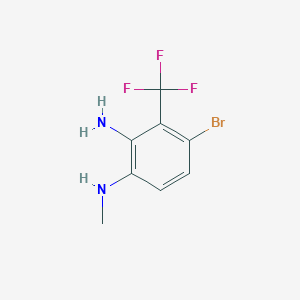
![(1R,2R,3Z,5E,7R,10R,12Z,14R,15S,20R)-13-hydroxy-2,7,10,18-tetramethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,12,17,21-pentaene-9,11-dione](/img/structure/B1488598.png)
![1-(7-Ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1488599.png)
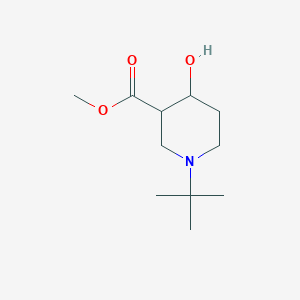
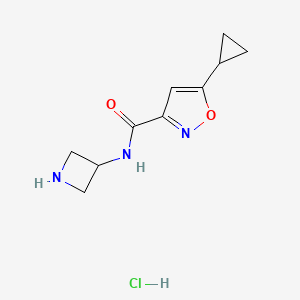
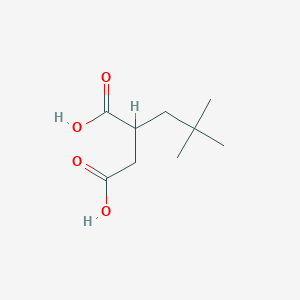
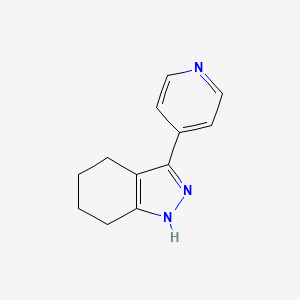
![2-(1-oxo-1,7,8,9-tetrahydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2-yl)acetic acid](/img/structure/B1488609.png)
![6-Ethyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488610.png)
